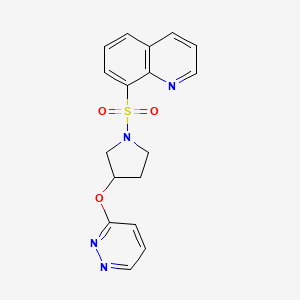
8-((3-(ピリダジン-3-イルオキシ)ピロリジン-1-イル)スルホニル)キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity, particularly as inhibitors of caspase-3, an enzyme involved in apoptosis or programmed cell death. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonyl-quinoline derivatives and their synthesis, biological evaluation, and structure-activity relationships.
Synthesis Analysis
The synthesis of related sulfonyl-quinoline compounds involves several key steps, including the Pfitzinger reaction, formation of pyrazolyl-pyrrole dione intermediates, and reactions with sulfinic acids to yield sulfonyl propionates . The synthesis process is designed to create a variety of derivatives to explore the structure-activity relationship of these compounds. The fast sulfonylation of pyridine/quinoline N-oxides induced by iodine, as mentioned in one of the papers, suggests a method that could potentially be applied to the synthesis of "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" . This method is noted for its regioselectivity, high efficiency, and compatibility with a range of examples.
Molecular Structure Analysis
The molecular structure of sulfonyl-quinoline derivatives is characterized by the presence of a sulfonyl group attached to the quinoline moiety. The structure-activity relationship studies indicate that the position and nature of substituents on the quinoline core are critical for the biological activity of these compounds . The specific interactions between the sulfonyl group and the active site of caspase-3 are crucial for the inhibitory activity, which suggests that the molecular structure of "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" would also be significant in determining its potential as a caspase-3 inhibitor.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonyl-quinoline derivatives are designed to introduce various functional groups that can enhance the biological activity of the compounds. The Pfitzinger reaction, for example, is used to construct the quinoline core, while subsequent reactions introduce the sulfonyl group and other substituents . The regioselective sulfonylation process described in the papers could be relevant to the synthesis of "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" and would be important in determining the final properties of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline" are not detailed in the provided papers, the properties of similar sulfonyl-quinoline derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the nature of the substituents. The biological activity as caspase-3 inhibitors suggests that these compounds could have potential therapeutic applications, which would be influenced by their physical and chemical properties .
科学的研究の応用
- 研究者は、この骨格の誘導体、すなわちピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールを合成しました。 これらの化合物は、生物活性と標的選択性を示します .
- この化合物の光物理学的挙動が研究されています。 光生成励起子と荷電状態に関連するバンドが観察されています .
医薬品化学と創薬
光物理学と分子間相互作用
合成ビルディングブロック
選択的アンドロゲン受容体モジュレーター(SARMs)
要約すると、8-((3-(ピリダジン-3-イルオキシ)ピロリジン-1-イル)スルホニル)キノリンは、創薬から光物理学まで、さまざまな科学分野で有望です。そのユニークな特徴は、研究と革新を促進し続けています。 🌟
作用機序
Pyrrolidines
are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pyridazines
, on the other hand, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
特性
IUPAC Name |
8-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEGJLYFIXSELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
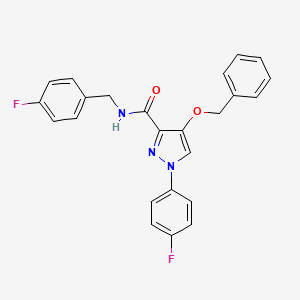
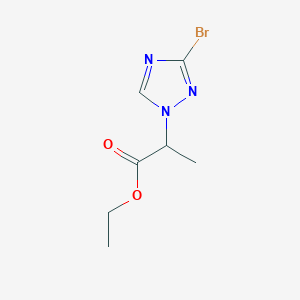
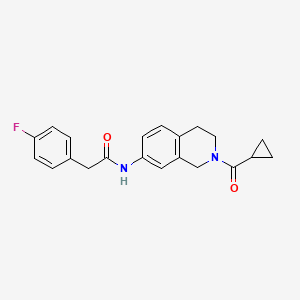
![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)


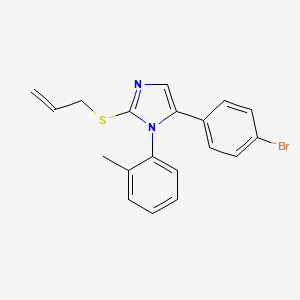

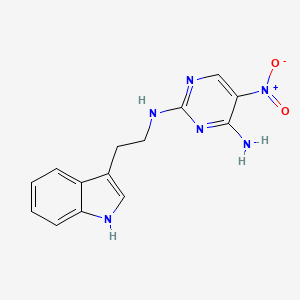
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)